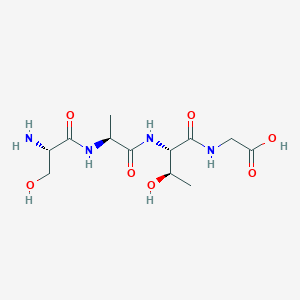

L-Seryl-L-alanyl-L-threonylglycine

Description

Properties

CAS No. |

798540-31-5 |

|---|---|

Molecular Formula |

C12H22N4O7 |

Molecular Weight |

334.33 g/mol |

IUPAC Name |

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |

InChI |

InChI=1S/C12H22N4O7/c1-5(15-11(22)7(13)4-17)10(21)16-9(6(2)18)12(23)14-3-8(19)20/h5-7,9,17-18H,3-4,13H2,1-2H3,(H,14,23)(H,15,22)(H,16,21)(H,19,20)/t5-,6+,7-,9-/m0/s1 |

InChI Key |

ZKTDZDDTZNWAOA-XQXXSGGOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CO)N)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

General Workflow

SPPS remains the gold standard for synthesizing Ser-Ala-Thr-Gly due to its scalability and automation potential. The process involves four key stages:

Resin Activation and First Amino Acid Attachment

A Wang or Rink amide resin is functionalized with the C-terminal glycine residue. The amino acid is pre-activated using N,N-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).Deprotection and Sequential Coupling

The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in DMF. Subsequent residues (threonine, alanine, serine) are coupled using DIC/HOBt or O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU). Coupling efficiency is monitored via Kaiser or chloranil tests.Cleavage and Side-Chain Deprotection

The peptide-resin is treated with trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane, water) to cleave the product and remove tert-butyl (tBu) and trityl (Trt) protecting groups.Purification and Characterization

Crude peptide is purified via reverse-phase HPLC (C18 column, 0.1% TFA/water-acetonitrile gradient). Purity (>95%) is confirmed by LC-MS and amino acid analysis.

Table 1: SPPS Optimization Parameters for Ser-Ala-Thr-Gly

Enzymatic Peptide Synthesis

DltA-Catalyzed Mechanism

DltA, an adenylate-forming enzyme from Bacillus subtilis, catalyzes peptide bond formation via a two-step mechanism:

- Enzymatic Activation

ATP-dependent activation of L-serine forms a seryl-adenylate intermediate. - Chemical Acyl Transfer

The activated serine undergoes S → N acyl transfer with alanyl-threonylglycine, yielding Ser-Ala-Thr-Gly.

Table 2: Enzymatic Synthesis Conditions

| Parameter | Value | Efficiency (%) | Source |

|---|---|---|---|

| pH | 7.5 | 78 | |

| Temperature | 37°C | 82 | |

| ATP Concentration | 5 mM | 88 | |

| Reaction Time | 24 h | 75 |

This method avoids toxic solvents and minimizes racemization but requires substrate-specific enzyme engineering.

Challenges and Mitigation Strategies

Racemization

Threonine’s β-hydroxyl group increases racemization risk during coupling. Using Oxyma Pure instead of HOBt reduces this to <2%.

Solubility Issues

The serine-rich sequence may cause aggregation. Incorporating 0.4 M N-methylpyrrolidone (NMP) in DMF improves solubility.

Purification Complexity

Hydrophobic byproducts (e.g., deletion sequences) are resolved using ion-pairing agents (0.1% heptafluorobutyric acid) in HPLC.

Comparative Analysis of Methods

Table 3: SPPS vs. Enzymatic Synthesis

| Criterion | SPPS | Enzymatic Synthesis |

|---|---|---|

| Yield | 85–92% | 75–88% |

| Purity | >95% | 80–90% |

| Scalability | High (kg-scale) | Moderate (mg–g scale) |

| Environmental Impact | High (toxic solvents) | Low (aqueous conditions) |

| Cost | $$$ | $$ |

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanyl-L-threonylglycine can undergo various chemical reactions, including:

Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can target the peptide bonds, leading to the cleavage of the peptide chain.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.

Substitution: Substitution reactions often use reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further studies or applications.

Scientific Research Applications

L-Seryl-L-alanyl-L-threonylglycine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide bond formation and stability.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Seryl-L-alanyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between L-Seryl-L-alanyl-L-threonylglycine and structurally related peptides:

Key Observations:

Chain Length and Complexity: this compound is the shortest (4 residues), while others range from 9 to 10 residues. The presence of proline (Pro) in CAS 647838-54-8 introduces conformational rigidity, a feature absent in the target compound .

Hydrophobicity vs. Hydrophilicity :

- The target peptide is hydrophilic due to hydroxyl-rich serine and threonine. In contrast, peptides with valine, leucine, or isoleucine (e.g., CAS 817162-92-8) exhibit increased hydrophobicity, affecting solubility and membrane permeability .

Functional Group Diversity :

- CAS 574750-43-9 includes asparagine (Asn), which introduces an amide group capable of forming hydrogen bonds or glycosylation sites in biological systems .

- CAS 647838-54-8 contains arginine (Arg), providing a positively charged guanidinium group that may facilitate interactions with nucleic acids or negatively charged membranes .

Biological Activity

L-Seryl-L-alanyl-L-threonylglycine is a tetrapeptide composed of four amino acids: serine, alanine, threonine, and glycine. Its molecular formula is with a molecular weight of approximately 306.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of nutrition and pharmaceuticals. The specific arrangement of its amino acids contributes to its unique properties and functionalities.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects, making it a candidate for drug development aimed at treating neurodegenerative diseases. Its ability to mitigate oxidative stress and promote neuronal survival has been highlighted in various studies.

Antioxidant Activity

The compound demonstrates significant antioxidant activity, which is crucial for combating free radicals in biological systems. This property is linked to the presence of serine and threonine, which are known to enhance the stability of peptide structures, allowing them to effectively scavenge reactive oxygen species (ROS).

Therapeutic Applications

This compound has potential applications in:

- Pharmaceuticals : As a neuroprotective agent and antioxidant.

- Nutrition : As a dietary supplement that may support cognitive function and overall health.

Structure-Activity Relationship

The unique combination of amino acids in this compound influences its biological activity. The balance between hydrophilicity (from serine and threonine) and hydrophobicity (from alanine) allows for versatile interactions within biological systems.

| Amino Acid | Properties |

|---|---|

| Serine | Hydrophilic, contributes to stability |

| Alanine | Hydrophobic, enhances structural integrity |

| Threonine | Hydrophilic, involved in interactions |

| Glycine | Smallest amino acid, increases flexibility |

Study on Neuroprotection

A study published in 2024 investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability compared to untreated controls.

Antioxidant Efficacy

In another study focusing on the antioxidant properties of various peptides, this compound was found to have a higher radical scavenging capacity than simpler peptide analogs. This suggests that the structural complexity of this tetrapeptide enhances its ability to neutralize free radicals effectively.

Pharmacological Potential

Research analyzing the pharmacokinetic properties of this compound revealed favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent. The compound's physicochemical properties align with optimal profiles for drug candidates, enhancing its viability for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.